![molecular formula C9H11NS B12888959 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole CAS No. 830324-58-8](/img/structure/B12888959.png)
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminothiophene derivatives with suitable reagents to form the desired fused ring system . The reaction conditions often include the use of formic acid or other cyclization agents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .
Aplicaciones Científicas De Investigación
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole has found diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Derivatives of this compound have shown antiviral and anticancer properties.
Mecanismo De Acción
The mechanism by which 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole exerts its effects involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes like lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds exhibit antiviral and anticancer activities.
Dithieno[3,2-b2′,3′-d]pyrrole: Known for their use in organic photovoltaic materials due to their excellent π-conjugation properties.
Uniqueness
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and organic electronics.
Propiedades
Número CAS |
830324-58-8 |
|---|---|
Fórmula molecular |
C9H11NS |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C9H11NS/c1-5-4-8-9(11-5)6(2)7(3)10-8/h4,10H,1-3H3 |
Clave InChI |
RVLPDTGQXOMMSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C(=C(N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


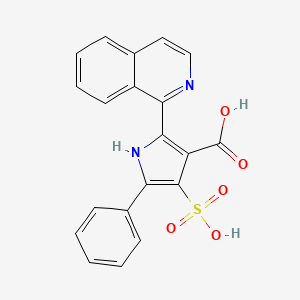

![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
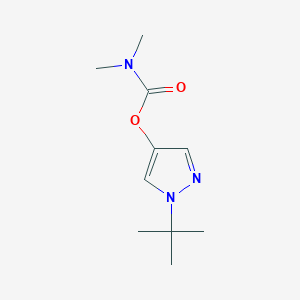
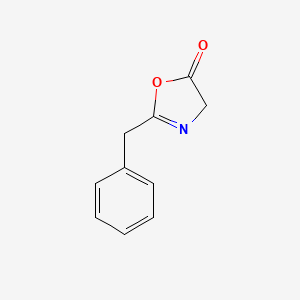
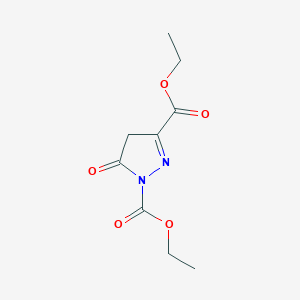
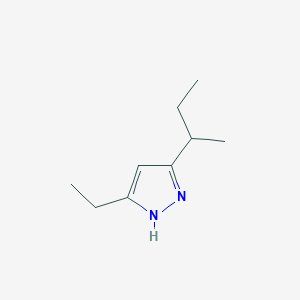
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)

![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
